molecular formula C8H5BrF4O B1395685 5-Fluoro-2-(trifluoromethoxy)benzyl bromide CAS No. 1092460-88-2

5-Fluoro-2-(trifluoromethoxy)benzyl bromide

Cat. No. B1395685
M. Wt: 273.02 g/mol
InChI Key: VUUGICQPCOWAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1092460-88-2 . It has a molecular weight of 273.02 and its IUPAC name is 2-(bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene . It is typically stored at ambient temperature and is available in liquid form .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide is C8H5BrF4O . Its InChI Code is 1S/C8H5BrF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 and the InChI key is VUUGICQPCOWAIC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethoxy)benzyl bromide is a liquid at room temperature . The compound is difficult to mix .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUGICQPCOWAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697748
Record name 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethoxy)benzyl bromide

CAS RN

1092460-88-2
Record name 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 5
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(trifluoromethoxy)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.